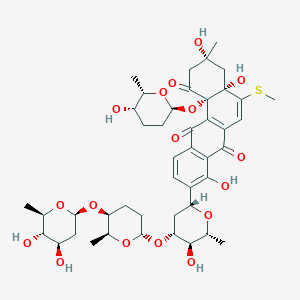

Urdamycin E

Description

Properties

CAS No. |

104542-47-4 |

|---|---|

Molecular Formula |

C44H58O17S |

Molecular Weight |

891 g/mol |

IUPAC Name |

(3R,4aS,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-5-methylsulfanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C44H58O17S/c1-18-25(45)9-11-33(56-18)61-44-30(47)16-42(5,53)17-43(44,54)31(62-6)13-24-36(44)41(52)23-8-7-22(39(50)35(23)40(24)51)28-15-29(38(49)21(4)55-28)60-32-12-10-27(19(2)57-32)59-34-14-26(46)37(48)20(3)58-34/h7-8,13,18-21,25-29,32-34,37-38,45-46,48-50,53-54H,9-12,14-17H2,1-6H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,32-,33-,34-,37+,38+,42-,43+,44-/m0/s1 |

InChI Key |

WDNBUGBJVRAIKE-JGRVRNPESA-N |

SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)SC)O)(C)O)O |

Canonical SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |

Synonyms |

urdamycin E urdamycin-E |

Origin of Product |

United States |

Microbial Production and Biosynthetic Pathways of Urdamycin E

Isolation and Identification of Producing Microorganisms

The discovery and study of Urdamycin E-producing microorganisms are crucial for understanding its natural origin and the genetic machinery behind its synthesis.

Streptomyces Species as Primary Producers

Streptomyces species are a significant source of angucycline antibiotics, including the urdamycins. ontosight.aimdpi.com Research has focused on identifying specific strains responsible for Urdamycin E production and elucidating their biosynthetic capabilities.

Streptomyces sp. OA293 has been identified as a source organism for Urdamycin E. indiabioscience.orgacs.orgresearchgate.net Genome analysis of Streptomyces sp. OA293 has revealed the presence of biosynthetic gene clusters (BGCs) encoding for secondary metabolites with potential anticancer properties, including angucyclines. acs.orgresearchgate.net Whole-genome analysis and molecular networking techniques have aided in the identification and purification of Urdamycin E from this strain. indiabioscience.orgacs.orgresearchgate.net

Extensive research on Streptomyces fradiae Tü2717 has provided significant insights into the biosynthesis of urdamycins, particularly Urdamycin A, which is the principal product of this strain. microbiologyresearch.orgresearchgate.netasm.org While S. fradiae Tü2717 is primarily known for producing Urdamycin A, studies on its urdamycin biosynthetic gene cluster are highly relevant to understanding the production of other urdamycin derivatives, including Urdamycin E, due to shared biosynthetic machinery. microbiologyresearch.orgresearchgate.netasm.orgnih.gov

Studies involving targeted gene inactivation in S. fradiae Tü2717 have helped to identify the functions of specific enzymes in the urdamycin biosynthetic pathway. For instance, inactivation of the urdGT2 gene, which encodes a glycosyltransferase responsible for the C-glycosyltransfer of activated D-olivose, resulted in the production of novel urdamycins lacking this sugar moiety. acs.org Similarly, the UrdM enzyme in S. fradiae Tü2717 has been implicated in oxygenation at position 12b of Urdamycin A. microbiologyresearch.orgresearchgate.net

Marine-derived microorganisms, including Streptomyces ardesiacus, have also been explored as sources of bioactive angucyclines. acs.orgmdpi.comx-mol.netmdpi.comresearchgate.netnih.gov Chemical investigations of extracts from marine Streptomyces ardesiacus strains have led to the isolation of various angucycline glycosides, some of which are related to the urdamycin family. researchgate.netnih.gov For example, Streptomyces ardesiacus 156VN-095, isolated from a marine sponge, has been shown to produce urdamycins A and B as major metabolites, along with other angucycline congeners. researchgate.netnih.gov This highlights the potential of marine environments as a source of diverse angucycline structures.

General Microbial Cultivation and Fermentation Techniques

The production of secondary metabolites like Urdamycin E from Streptomyces species relies on established microbial cultivation and fermentation techniques. These techniques aim to optimize the growth of the producing organism and induce or enhance the production of the desired compound.

Traditional approaches involve the empirical cultivation of microbial strains in various nutritional conditions using different liquid and solid media formats. nih.gov Factors such as nutrient composition, temperature, pH, and aeration are carefully controlled to create favorable conditions for both microbial growth and secondary metabolite biosynthesis. researchgate.netstudymind.co.uk

While Streptomyces are known for producing a wide array of valuable metabolites, their suitability for high-volume production can be limited by characteristics such as hyphal clumping, which can increase viscosity in fermenters and affect oxygen transfer. baseclear.com

Recent advancements in microbial cultivation methods include strategies to activate cryptic or silent gene clusters, which may lead to the discovery and production of novel metabolites. nih.govresearchgate.net These strategies can involve altering culture conditions, such as adjusting pH or adding specific elicitors like siderophores, rare earths, or metabolic intermediates. nih.govresearchgate.net Co-cultivation with other microbes is another approach used to stimulate the production of secondary metabolites. researchgate.net

Genetic Basis of Urdamycin E Biosynthesis

The biosynthesis of Urdamycin E is governed by a dedicated set of genes typically organized within a biosynthetic gene cluster (BGC) in the producer organism's genome. Angucyclines are a class of type II polyketides, and their biosynthesis generally involves a minimal polyketide synthase (PKS) responsible for assembling the core aromatic structure, along with tailoring enzymes that modify the polyketide backbone and attach glycosyl moieties. mdpi.comnih.gov

Studies on the urdamycin gene cluster in Streptomyces fradiae Tü2717 have identified several key genes and their putative functions in the biosynthetic pathway. microbiologyresearch.orgasm.orgnih.gov These include genes encoding for a ketoacyl synthase, a chain length factor, an acyl carrier protein, a ketoreductase, a cyclase, and oxygenases, which are characteristic components of type II PKS systems involved in angucycline biosynthesis. nih.gov

The attachment of sugar moieties, which is a defining feature of glycosylated angucyclines like Urdamycin E, is catalyzed by glycosyltransferases. microbiologyresearch.orgacs.orgresearchgate.net The urdGT2 gene in the S. fradiae Tü2717 cluster, for instance, encodes a glycosyltransferase crucial for the C-glycosyl transfer of D-olivose. microbiologyresearch.orgacs.org Other tailoring enzymes, such as oxygenases like UrdM and UrdE, perform modifications like hydroxylation at specific positions on the angucycline backbone. microbiologyresearch.orgresearchgate.net

Genome mining and whole-genome analysis of Streptomyces sp. OA293 have been instrumental in identifying the urdamycin BGC in this strain, which contains the genetic information required for Urdamycin E production. indiabioscience.orgacs.orgresearchgate.net Comparing this BGC with known urdamycin clusters, such as that of S. fradiae Tü2717, helps to understand the specific genetic determinants responsible for the structural features of Urdamycin E. The presence of a rare thiomethyl group in some angucyclines, as observed in compounds produced by marine Streptomyces strains, suggests the involvement of additional enzymes, potentially encoded within the BGC, responsible for such modifications. x-mol.net

The genetic basis of urdamycin biosynthesis is complex, involving the coordinated action of multiple enzymes encoded by the BGC to assemble the polyketide core, cyclize it, and perform various tailoring modifications, including glycosylation and oxidation, ultimately leading to the formation of compounds like Urdamycin E.

| Streptomyces Strain | Primary Urdamycin/Angucycline Products | Relevant Biosynthetic Genes Studied | Key Biosynthetic Steps Investigated |

| Streptomyces sp. OA293 | Urdamycin E, Urdamycin V | Type II PKS genes (matched with urdamycin cluster) | Angucycline core assembly, tailoring reactions |

| Streptomyces fradiae Tü2717 | Urdamycin A, Urdamycin I, J, K, rabelomycin, aquayamycin | urdK, urdJ, urdO, urdL, urdM, urdJ2, urdZ1, urdGT2, urdG, urdH, minimal PKS genes (urdA, urdB, urdC) | Polyketide chain assembly, cyclization, oxygenation (C12b), C-glycosyl transfer (D-olivose), deoxysugar biosynthesis |

| Marine-derived Streptomyces ardesiacus 156VN-095 | Urdamycin A, Urdamycin B, Urdamycin W, Urdamycin X, grincamycin U, other angucycline congeners | Not specifically detailed for Urdamycin E biosynthesis in sources | Angucycline core assembly, glycosylation, other tailoring modifications |

Identification of Type II Polyketide Synthase (PKS) Gene Clusters

The biosynthesis of urdamycin E, like other angucycline antibiotics, is initiated by a type II polyketide synthase system. asm.org Type II PKS systems are responsible for the assembly of aromatic polyketide chains from acyl-CoA starter and extender units through iterative condensation reactions. asm.org The urdamycin biosynthetic gene cluster in S. fradiae Tü2717 contains genes encoding the minimal PKS components essential for this process. asm.org Deletion of these PKS genes has been shown to abolish urdamycin production, confirming their crucial role in the initial stages of biosynthesis. asm.org Analysis of the urdamycin gene cluster has revealed open reading frames (ORFs) that exhibit strong homology to known type II PKS gene clusters, including those encoding a ketoacyl synthase, a chain length factor, and an acyl carrier protein. asm.org

Characterization of Key Biosynthetic Genes

The urdamycin biosynthetic gene cluster encodes a suite of enzymes responsible for the various steps in the production of urdamycin E. These include the minimal PKS components, oxygenases, glycosyltransferases, and enzymes involved in deoxysugar biosynthesis.

The core angucycline backbone of urdamycin E is assembled by a minimal type II PKS, which typically consists of a ketoacyl synthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). asm.orgasm.org In the context of urdamycin biosynthesis, the genes urdA, urdB, and urdC are identified as encoding these minimal PKS components. UrdA is homologous to β-ketoacyl synthases, while UrdB and UrdC likely function as a chain length factor and acyl carrier protein, respectively. asm.org These proteins work together to catalyze the iterative condensation of malonyl-CoA units onto a starter molecule, forming the nascent polyketide chain that will be subsequently modified to yield the angucycline scaffold. asm.org

Oxygenase enzymes play critical roles in the post-PKS modification of the angucycline backbone, introducing hydroxyl groups and catalyzing oxidative rearrangements. researchgate.netnih.gov In urdamycin biosynthesis, UrdE and UrdM are key oxygenases. nih.govcore.ac.uk UrdE is a flavoprotein monooxygenase that has been implicated in hydroxylation reactions, potentially at the C-12 position of the angucycline aglycone. researchgate.netnih.gov UrdM is a bifunctional enzyme containing both an N-terminal flavoprotein monooxygenase domain and a C-terminal short-chain dehydrogenase/reductase (SDR) domain. researchgate.netnih.gov While UrdM was initially suggested to be involved in C-12b hydroxylation, later studies indicated that the oxygenase domain of UrdM might have a different role, possibly related to the release of the polyketide chain from the ACP, while the SDR domain is associated with ketoreduction at C-6. nih.govcore.ac.uk

Glycosylation is a crucial step in urdamycin biosynthesis, significantly impacting the biological activity and structural diversity of the final compounds. researchgate.net The urdamycin gene cluster contains several glycosyltransferase genes (UrdGTs) responsible for attaching deoxysugar moieties to the angucycline aglycone. nih.govnih.govnih.gov For instance, UrdGT2 has been shown to catalyze the initial C-glycosyltransfer of a deoxysugar (specifically NDP-D-olivose) to the angucyclinone aglycone at the C-9 position. nih.govnih.gov Other glycosyltransferases, such as UrdGT1a, UrdGT1b, and UrdGT1c, are involved in the subsequent attachment of additional sugar residues, forming the complex saccharide chains characteristic of urdamycins. nih.gov Gene inactivation studies have helped to assign specific roles to these glycosyltransferases by analyzing the accumulated intermediates in mutant strains. nih.govnih.gov

The sugar moieties attached to the urdamycin aglycone are deoxysugars, which are synthesized through dedicated enzymatic pathways encoded within the biosynthetic gene cluster. nih.govresearchgate.net Genes such as urdQ and urdR are part of the deoxysugar biosynthetic gene cluster in S. fradiae. nih.govresearchgate.net These genes encode enzymes that catalyze specific steps in the conversion of precursor molecules, such as D-glucose-1-phosphate, into the activated deoxysugars (e.g., NDP-D-olivose and NDP-L-rhodinose) that are subsequently transferred by the UrdGTs. researchgate.net Inactivation of genes like urdQ and urdR can lead to alterations in the sugar composition of the urdamycins produced, highlighting their essential roles in providing the necessary sugar building blocks. nih.govresearchgate.net

Enzymatic Steps in Urdamycin E Biogenesis

The biosynthesis of urdamycin E proceeds through a series of enzymatic steps, starting with the assembly of the angucycline backbone by the type II PKS. This is followed by a cascade of tailoring reactions catalyzed by various enzymes encoded in the gene cluster. These steps include cyclization, aromatization, oxygenation, reduction, and glycosylation.

The minimal PKS components (UrdA, UrdB, UrdC) are responsible for synthesizing the initial polyketide chain. This linear intermediate is then folded and cyclized by specific cyclases and aromatases to form the characteristic tetracyclic angucyclinone core structure. Oxygenases like UrdE and UrdM introduce hydroxyl groups and modify the oxidation state of the backbone. For example, UrdE is involved in C-12 hydroxylation, while the SDR domain of UrdM catalyzes the C-6 ketoreduction. researchgate.netnih.govcore.ac.uk

Glycosylation is a key diversification step, mediated by multiple glycosyltransferases (UrdGTs). UrdGT2 initiates the process by attaching the first deoxysugar (D-olivose) to the C-9 position of the aglycone via a C-glycosidic bond. nih.govnih.gov Subsequent glycosyltransferases add further sugar residues, such as L-rhodinose and additional D-olivose units, to form the mature saccharide chains. nih.gov The deoxysugars themselves are synthesized through a pathway involving enzymes encoded by genes like urdG, urdH, urdS, urdT, urdQ, and urdR. nih.govresearchgate.net These enzymes catalyze reactions such as dehydration, ketoreduction, and epimerization to convert common sugar precursors into the activated NDP-deoxysugars used by the glycosyltransferases. researchgate.net

While the precise sequence of all enzymatic steps leading specifically to urdamycin E can be complex and involve branching pathways, the general scheme involves iterative action of the PKS, followed by modifications catalyzed by oxygenases, reductases, cyclases, and the sequential addition of deoxysugars by glycosyltransferases. The final structure of urdamycin E also includes an S-methyl group, which has been shown to originate from methionine, incorporated via a proposed non-enzymatic Michael addition followed by rearrangement and oxidation. rsc.org

Here is a table summarizing some of the key genes and their proposed enzymatic functions in urdamycin biosynthesis:

| Gene | Proposed Function |

| urdA | β-Ketoacyl synthase (Minimal PKS) |

| urdB | Chain length factor (Minimal PKS) |

| urdC | Acyl carrier protein (Minimal PKS) |

| urdE | Oxygenase (C-12 hydroxylation) |

| urdM | Bifunctional Oxygenase/Reductase (C-6 ketoreduction, possible role in chain release) nih.govcore.ac.uk |

| urdGT1a | Glycosyltransferase (sugar attachment) |

| urdGT1b | Glycosyltransferase (sugar attachment) |

| urdGT1c | Glycosyltransferase (sugar attachment) |

| urdGT2 | C-Glycosyltransferase (initial C-9 glycosylation) nih.govnih.gov |

| urdG | Deoxysugar biosynthesis (e.g., NDP-glucose synthase) nih.govdevibasnet.com |

| urdH | Deoxysugar biosynthesis (e.g., NDP-glucose-4,6-dehydratase) nih.govdevibasnet.com |

| urdQ | Deoxysugar biosynthesis |

| urdR | Deoxysugar biosynthesis |

Note: The specific roles and substrates of some enzymes, particularly oxygenases and glycosyltransferases, can be complex and may involve some degree of substrate flexibility or context-dependent activity. nih.govcore.ac.uk

Polyketide Chain Assembly and Cyclization

The foundation of the urdamycin E structure is laid by a type II polyketide synthase (PKS). This multi-enzyme complex typically comprises a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). The minimal PKS components, often encoded by genes like urdA, urdB, and urcC in the urdamycin cluster, are responsible for the iterative condensation of malonyl-CoA or methylmalonyl-CoA extender units onto a starter unit, usually acetyl-CoA. The KSα (encoded by urdA) and KSβ (CLF, encoded by urdB) form a heterodimer (KS-CLF) that controls the length of the growing polyketide chain. The ACP (encoded by urcC) carries the growing polyketide chain as a thioester. nih.govwikipedia.orgnih.govwikipedia.orgnih.gov

Following the assembly of the linear polyketide chain, a series of cyclization and aromatization reactions shape it into the characteristic angular tetracyclic benz[a]anthracene core of angucyclines. These steps are catalyzed by specific cyclases and aromatases encoded within the biosynthetic gene cluster. wikipedia.orgnih.govwikipedia.org The precise folding and cyclization pattern of the decaketide precursor in urdamycin biosynthesis is distinct from that observed in the biosynthesis of other polyketides like actinorhodin. nih.gov

Oxidative Modifications and Hydroxylations

After the formation of the basic polycyclic framework, the pathway involves several oxidative tailoring steps that introduce hydroxyl groups and modify the oxidation state of the molecule. These modifications are crucial for generating the specific aglycone of urdamycin E, aquayamycin. nih.govnih.gov

Oxygenases play a significant role in tailoring the angucycline backbone. In the urdamycin biosynthetic pathway, enzymes such as UrdE and UrdM have been implicated in these oxidative steps. UrdE is an oxygenase that has been associated with hydroxylation reactions at positions C-12 and C-12b in angucyclines. nih.govchem960.comnih.gov It has also been linked to 6-hydroxylation in tetracenomycins, suggesting a degree of substrate flexibility or context-dependent activity. nih.gov

UrdM is another key enzyme, characterized as a hybrid FAD-dependent oxidase-reductase. wikipedia.orgchem960.com Genetic studies, including gene deletions, have provided strong evidence for the involvement of UrdM in the oxygenation at position 12b of the urdamycin aglycone. nih.govwikipedia.org Mutants lacking a functional urdM gene accumulate rabelomycin, a shunt product that lacks the hydroxyl group at C-12b, highlighting the role of UrdM in this specific modification. nih.govwikipedia.org While initial hypotheses suggested UrdE was solely responsible for C-12b hydroxylation, later research indicated that the oxygenase domain of UrdM, or a concerted action of UrdE and the reductase domain of UrdM (UrdMred), is involved in introducing the hydroxyl group at this position. nih.govwikipedia.org

The precise mechanism by which the hydroxyl group is introduced at the C-12b position has been a subject of investigation. Some studies suggest that UrdM may mediate a Baeyer-Villiger type oxidation, which would involve the insertion of an oxygen atom, potentially leading to a lactone intermediate that is subsequently hydrolyzed. nih.govwikipedia.orgwikipedia.orgnih.gov However, other research indicates that UrdE might be responsible for sequential hydroxylations at C-12 and C-12b, with the reductase domain of UrdM (UrdMred) acting in a subsequent step, such as C-6 ketoreduction. wikipedia.org The interplay between UrdE and UrdM, and the exact sequence of events leading to the C-12b hydroxylation, appear to be complex and potentially context-dependent, as observed in related angucycline pathways. nih.govwikipedia.org

Below is a table summarizing the proposed roles of some key enzymes in the oxidative modifications:

| Enzyme | Proposed Role(s) in Urdamycin Biosynthesis | Evidence |

| UrdE | C-12/C-12b oxidation, 6-hydroxylation (in related compounds) | Genetic studies, homology to other oxygenases nih.govchem960.comnih.gov |

| UrdM | C-12b oxygenation, Baeyer-Villiger oxidation (proposed), C-6 ketoreduction (reductase domain) | Gene deletion studies, accumulation of shunt products (e.g., rabelomycin), homology to other oxygenase-reductases nih.govwikipedia.orgwikipedia.orgnih.govnih.govwikipedia.orgnih.govwikipedia.org |

Glycosylation Reactions and Sugar Attachment

Glycosylation, the attachment of sugar moieties to the aglycone, is a critical step in the biosynthesis of urdamycin E, significantly influencing its biological activity and pharmacological properties. Urdamycin A, a closely related congener, features a complex glycosylation pattern with four sugar residues. nih.gov These sugar moieties are attached through the action of specific glycosyltransferases. nih.govnih.gov

The urdamycin biosynthetic gene cluster encodes several glycosyltransferases (GTs) responsible for attaching the different sugar units. These include UrdGT2, which catalyzes the formation of a C-glycosidic bond, and O-glycosyltransferases such as UrdGT1a, UrdGT1b, and UrdGT1c, which form O-glycosidic linkages. nih.govnih.govnih.gov These enzymes exhibit specificity towards both the sugar donor (activated nucleotide sugars) and the acceptor molecule (the aglycone or a partially glycosylated intermediate). lipidmaps.org

Studies on the specificity of urdamycin glycosyltransferases, particularly UrdGT1b and UrdGT1c, have identified specific amino acid regions that are key determinants of their substrate preferences. massbank.eucdutcm.edu.cnrna-society.org Engineering of these regions can alter the substrate specificity, allowing for the attachment of different sugar moieties and the generation of novel urdamycin derivatives through combinatorial biosynthesis. nih.govmassbank.eurna-society.orgmassbank.eu UrdGT2, the C-glycosyltransferase, shows some flexibility and can accept different nucleotide-bound rhodinose (B1234984) configurations as substrates in certain contexts. mpg.de

A distinctive feature of urdamycin E and other urdamycins is the presence of a C-glycosidic bond, which is a direct carbon-carbon linkage between the sugar and the aglycone. This bond is generally more resistant to hydrolysis compared to the more common O-glycosidic linkage. nih.govchem960.com The formation of this C-glycosidic bond is catalyzed by the glycosyltransferase UrdGT2. nih.govwikipedia.orgwikipedia.orgnih.gov

Involvement of Deoxysugar Biosynthesis

The biological activity and structural diversity of urdamycins are significantly influenced by the attached sugar moieties ontosight.ai. Urdamycin E, like other urdamycins, is a glycoside, meaning it contains sugar residues linked to the aglycone ontosight.ainih.gov. The biosynthesis of these deoxysugars is a crucial part of the urdamycin biosynthetic pathway.

The urdamycin biosynthetic gene cluster contains genes specifically involved in the biosynthesis of the deoxysugars D-olivose and L-rhodinose, which are commonly found in urdamycins nih.gov. These genes encode enzymes that catalyze the necessary steps to convert primary metabolic sugars into the activated deoxysugar precursors, typically in the form of nucleotide diphosphate (B83284) (NDP)-sugars nih.govresearchgate.net.

Specific genes within the cluster, such as urdG, urdH, urdZ1, urdZ3, urdQ, urdR, and urdS, have been identified as putative deoxysugar biosynthetic genes microbiologyresearch.orgnih.govnih.gov. Inactivation studies of some of these genes have demonstrated their specific roles in the production of L-rhodinose and D-olivose nih.gov. For instance, inactivation of urdZ3, urdQ, and urdZ1 prevented the production of L-rhodinose, leading to the accumulation of urdamycinone B nih.gov. The enzyme UrdGT2 is a C-glycosyltransferase that catalyzes the initial C-glycosyl transfer of an NDP-D-olivose unit, which is the first glycosylation step in the urdamycin biosynthetic pathway microbiologyresearch.orgresearchgate.net. The concentration and availability of NDP-sugar co-substrates can influence the substrate specificity of glycosyltransferases involved in urdamycin biosynthesis nih.gov.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering approaches have been explored to enhance the production of urdamycins and generate novel derivatives researchgate.netresearchgate.net. These strategies often involve manipulating the biosynthetic genes and pathways in the producing Streptomyces strains.

One approach involves the optimization of fermentation conditions, which can significantly impact the yield of secondary metabolites like urdamycins researchgate.net. This can include adjusting media composition, fermentation duration, and other environmental factors .

Genetic engineering techniques, such as gene overexpression, gene inactivation, and the introduction of heterologous genes, have been used to modify the urdamycin biosynthetic pathway microbiologyresearch.orgnih.govresearchgate.net. For example, targeted gene inactivation experiments have helped to elucidate the function of specific enzymes in the pathway and have led to the accumulation of different urdamycin derivatives microbiologyresearch.orgnih.gov.

Engineering of glycosyltransferases (GTs) is another strategy to modify the sugar moieties attached to the angucycline backbone, potentially leading to the production of novel glycosylated compounds researchgate.netresearchgate.net. Modifying the substrate specificity of GTs can allow for the attachment of different sugar moieties or the glycosylation of unnatural substrates researchgate.net.

Ribosome engineering and UV mutagenesis have also been investigated as methods to enhance angucycline production in Streptomyces strains researchgate.net. These techniques can lead to mutations that affect the expression of biosynthetic genes or the efficiency of translation, thereby influencing the production levels of secondary metabolites researchgate.net.

Metabolic engineering efforts aim to not only increase the yield of desired urdamycins but also to create structural analogs with potentially improved biological activities researchgate.net.

Interactive Data Table: Key Enzymes and Genes in Urdamycin Biosynthesis

| Gene | Putative Function | Role in Biosynthesis |

| urdA | β-ketoacyl synthase | Involved in the assembly of the polyketide chain. asm.org |

| urdE | Oxygenase | Catalyzes hydroxylation of the angucycline aglycone at the C-12 position. researchgate.net |

| urdM | Oxygenase/Reductase | Involved in oxygenation at position 12b of the urdamycin A aglycone. microbiologyresearch.orgnih.gov |

| urdGT2 | C-Glycosyltransferase | Catalyzes the initial C-glycosyl transfer of NDP-D-olivose. microbiologyresearch.orgnih.govnih.govresearchgate.net |

| urdG | Deoxysugar biosynthesis gene | Involved in deoxysugar biosynthesis (likely D-olivose or L-rhodinose). microbiologyresearch.orgnih.govnih.gov |

| urdH | Deoxysugar biosynthesis gene | Involved in deoxysugar biosynthesis (likely D-olivose or L-rhodinose). microbiologyresearch.orgnih.govnih.gov |

| urdZ1 | Putative deoxysugar biosynthesis gene | Involved in L-rhodinose production. nih.gov |

| urdZ3 | Putative deoxysugar biosynthesis gene | Involved in L-rhodinose production. nih.gov |

| urdQ | Putative deoxysugar biosynthesis gene | Involved in L-rhodinose production. nih.gov |

| urdR | Putative deoxysugar biosynthesis gene | Involved in D-rhodinose attachment at the 9-position. nih.gov |

| urdS | Putative deoxysugar biosynthesis gene | Involved in deoxysugar biosynthesis. nih.gov |

| urdT | Putative deoxysugar biosynthesis gene | Involved in deoxysugar biosynthesis. nih.gov |

| urdJ, urdJ2 | Transporters | Putative transporters within the gene cluster. microbiologyresearch.orgnih.gov |

| urdK | Regulatory gene | Putative regulatory gene within the cluster. microbiologyresearch.orgnih.gov |

| urdO | Reductase | Putative reductase within the cluster. microbiologyresearch.orgnih.gov |

| urdL | Cyclase | Putative cyclase within the cluster. microbiologyresearch.orgnih.govcam.ac.uk |

Note: This table is presented for informational purposes and is intended to represent data that could be displayed in an interactive format.

Structural Characterization and Elucidation of Urdamycin E

Spectroscopic Methodologies for Structural Determination

Spectroscopic methods are indispensable tools in natural product chemistry for the identification and structural elucidation of complex molecules like Urdamycin E.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides insights into the carbon-hydrogen framework and connectivity of a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental for initial structural analysis. ¹H NMR spectra reveal the types of protons present, their chemical environments, and their coupling interactions, which help in identifying different functional groups and their neighboring protons nih.govmdpi.com. ¹³C NMR spectroscopy provides information about the carbon skeleton, indicating the number of different carbon atoms and their hybridization states nih.govmdpi.com. Analysis of the chemical shifts in both ¹H and ¹³C NMR spectra provides crucial clues about the presence of aromatic rings, aliphatic chains, carbonyl groups, and carbons attached to electronegative atoms, consistent with the angucycline glycoside structure of Urdamycin E nih.gov.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments offer more detailed connectivity information, essential for piecing together the fragments identified in 1D NMR. Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled to each other, typically through two or three bonds, helping to establish proton spin systems within the molecule mdpi.comprinceton.edu. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbons to which they are directly attached, providing assignments for C-H pairs mdpi.comprinceton.edu. Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons that are separated by two to four bonds, which is vital for establishing connectivities across quaternary carbons and through glycosidic linkages mdpi.comprinceton.edu. Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity information between protons. Cross-peaks in a NOESY spectrum indicate protons that are close to each other in space, regardless of the number of bonds separating them. This is particularly useful for determining the relative configuration of chiral centers and the conformation of flexible parts of the molecule, such as the sugar moieties mdpi.comprinceton.edunih.gov.

Analysis of 2D NMR data, including COSY, HSQC, and HMBC, has been instrumental in confirming the planar structure of urdamycin derivatives, including Urdamycin E and related compounds mdpi.com. NOESY data is crucial for understanding the spatial relationships within the molecule, especially for the sugar units mdpi.comnih.gov.

Stereochemical Assignments

Determining the stereochemistry of a complex molecule like Urdamycin E, which contains multiple chiral centers and glycosidic linkages, is a critical part of structure elucidation. While NMR techniques like NOESY can provide information about relative stereochemistry by showing through-space correlations between protons mdpi.comnih.gov, establishing the absolute stereochemistry often requires comparison with known compounds or the use of complementary techniques such as Electronic Circular Dichroism (ECD) spectroscopy or X-ray crystallography nih.govresearchgate.net. Studies on urdamycins have shown that Urdamycin E and its congeners share the same absolute stereochemistry as Urdamycin A, for which the absolute stereochemistry was determined by X-ray analysis nih.govresearchgate.net. Comparison of ¹H and ¹³C NMR data and consideration of biosynthetic correlations also aid in stereochemical assignments nih.govresearchgate.net.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used for determining the molecular formula of natural products nih.govmdpi.comacs.org. HRESIMS provides accurate mass measurements of the intact molecule, typically as protonated or cationized ions (e.g., [M + H]⁺ or [M + Na]⁺), allowing for the calculation of the elemental composition nih.govacs.org. For example, the molecular formula of related urdamycins has been determined based on HRESIMS peaks nih.govmdpi.com. This technique is essential for confirming the molecular weight and elemental composition predicted from NMR data and provides a crucial starting point for structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable tool for determining the molecular weight and formula of urdamycin E and its related compounds. researchgate.netnih.gov High-resolution ESI-MS (HR-ESI-MS) provides accurate mass measurements, which are crucial for confirming the elemental composition. researchgate.netnih.gov For instance, HR-ESI-MS has been used in the structural elucidation of new angucycline glycosides, providing molecular formulas based on observed mass peaks like [M - H]⁻ or [M + Na]⁺. mdpi.comnih.govnih.gov While specific ESI-MS data for urdamycin E were not extensively detailed in the search results, the technique is routinely applied to characterize angucycline derivatives, including urdamycins, to determine their molecular weight and confirm their structures. researchgate.netresearchgate.netnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting characteristic vibrations when exposed to infrared radiation. researchgate.netopenbiotechnologyjournal.comarxiv.org UV-Visible (UV-Vis) spectroscopy, on the other hand, measures the absorption of UV or visible light by a sample, which is particularly useful for compounds containing conjugated double bonds, such as the aromatic system in the angucycline skeleton of urdamycin E. arxiv.orgtechnologynetworks.comwikipedia.orgresearchgate.net The UV-Vis spectrum shows absorption maxima (λmax) at specific wavelengths, providing insights into the chromophoric system. mdpi.comnih.govnih.govtechnologynetworks.com

For urdamycin E and related angucyclines, IR and UV-Vis spectra are used for structural characterization and comparison. The UV-Vis spectra of urdamycins typically show characteristic absorption bands related to their angucycline chromophore. mdpi.comnih.govnih.gov For example, urdamycin N1, a related angucycline, shows UV λmax at 240, 285, and 411 nm in CDCl₃. nih.gov Urdamycin W, another derivative, exhibits UV λmax at 291 and 475 nm in MeOH. mdpi.comnih.gov The IR spectra display absorption bands corresponding to various functional groups like hydroxyl (O-H), carbonyl (C=O), and aromatic ring vibrations. mdpi.comnih.govnih.gov For instance, urdamycin N1 shows IR νmax at 3391 (O-H), 1705, 1667, 1632 (C=O), and bands related to aromatic ring systems. nih.gov

X-ray Crystallography for Related Angucycline Structures as References

While direct X-ray crystallographic data for urdamycin E was not found, X-ray crystallography has been instrumental in unambiguously determining the absolute stereochemistry of related angucycline glycosides, such as urdamycin A. mdpi.comgenome.jp This technique provides precise three-dimensional structural information, including the arrangement of atoms and the absolute configuration of chiral centers. nih.gov The structural information obtained from X-ray crystallography of related angucyclines serves as valuable reference data for elucidating the structures of new or closely related compounds like urdamycin E, especially when combined with NMR data. mdpi.comresearchgate.netnih.govjst.go.jp For example, the absolute stereochemistry of urdamycin A was determined by X-ray analysis, and this information is used to infer the stereochemistry of its congeners, including urdamycin E, which are believed to share the same absolute stereochemistry in their common structural elements. mdpi.com

Analytical Chromatography for Purification and Characterization

Chromatographic techniques are essential for the isolation, purification, and analysis of urdamycin E from complex mixtures, such as fermentation broths of Streptomyces fradiae. nih.govmdpi.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. longdom.orgutoronto.cakhanacademy.orgijcrt.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the purification and characterization of urdamycin E and other urdamycins. nih.govoup.comoup.comasm.orgcore.ac.uk HPLC offers high resolution and sensitivity, allowing for the separation of closely related compounds. nih.govseq.es Reverse-phase HPLC, often using C18 columns, is commonly employed for the analysis and purification of angucyclines. nih.govoup.comasm.org

Various mobile phase compositions and gradients are used in HPLC for urdamycin analysis. Examples include acetonitrile-water gradients , methanol-water gradients , methanol (B129727) in 0.5% acetic acid oup.comoup.com, or acetonitrile (B52724) in 0.5% acetic acid. nih.gov UV detection at specific wavelengths, such as 254 nm or 451 nm, is typically used to monitor the elution of urdamycins, which absorb in the UV-Vis region due to their chromophore. oup.comoup.comasm.orgseq.es HPLC-UV-MS systems combine the separation power of HPLC with mass spectrometry detection, providing both retention time and molecular weight information, which is highly valuable for identifying and characterizing urdamycins in complex extracts. researchgate.netnih.govoup.com

HPLC is used for both analytical purposes, such as assessing purity and comparing metabolite profiles of different Streptomyces strains, and preparative purposes, to isolate pure urdamycin E in sufficient quantities for structural studies and biological assays. nih.govasm.orgcore.ac.uk

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the purification process and comparing the components of different samples containing urdamycins. nih.govasm.orgcore.ac.ukgoogle.comuni-hamburg.de TLC is typically performed on silica (B1680970) gel plates, using solvent systems that provide good separation of the compounds of interest. asm.orgcore.ac.ukgoogle.com

For urdamycins, solvent systems such as chloroform/methanol (9:1, v/v) or chloroform/methanol/ethyl acetate (B1210297) (8:1:1, v/v) have been reported for TLC analysis. oup.comasm.orgcore.ac.uk Compounds are visualized under UV light or by spraying with a suitable detection reagent. TLC allows for the quick assessment of the complexity of an extract and the progress of purification steps, indicating the presence or absence of specific urdamycins based on their retention factor (Rf) values. asm.orgcore.ac.ukgoogle.com

Column Chromatography (CC)

Column Chromatography (CC), including silica gel column chromatography and reverse-phase silica gel column chromatography, is a fundamental technique used in the initial purification stages of urdamycin E from crude extracts. nih.govnih.govmdpi.comgoogle.com It is a preparative technique that can handle larger quantities of material compared to analytical HPLC or TLC. longdom.orgutoronto.caijcrt.org

In column chromatography, the stationary phase is typically packed into a column, and the sample is applied to the top. longdom.orgutoronto.caijcrt.org The mobile phase is then passed through the column, eluting the compounds at different rates based on their interactions with the stationary phase. longdom.orgutoronto.cakhanacademy.orgijcrt.org Silica gel is a common stationary phase for normal-phase chromatography, while reverse-phase materials like C18 silica gel are used in reverse-phase column chromatography. nih.govmdpi.com

For the purification of urdamycins, silica gel chromatography using solvent mixtures like dichloromethane-methanol or methylene (B1212753) chloride/ethanol google.com has been described. Sephadex LH-20 column chromatography has also been used for further purification, particularly to remove residual pigments and contaminants. google.com The fractions collected from column chromatography are typically analyzed by TLC or HPLC to check for the presence and purity of urdamycin E. mdpi.comgoogle.com

Preclinical Biological Activities of Urdamycin E: in Vitro Research

Anticancer Activities

Urdamycin E (Urd E) has demonstrated significant anticancer activity in in vitro studies, exhibiting cytotoxicity against a range of cancer cell lines. researchgate.netresearchgate.netresearchgate.net

Studies have evaluated the cytotoxic potential of Urdamycin E across a spectrum of cancer cell types. researchgate.net Compound 1, which displayed significant cytotoxicity against six tested cancer cell lines with GI50 values ranging from 0.019 to 0.104 µM, highlights the potential of angucycline glycosides as leading structures for new anticancer drugs. researchgate.net

Urdamycin E has been tested against breast cancer cell lines, including MDA-MB-231 and MCF-7. researchgate.netsciengine.com Some studies on related angucyclines or other compounds have shown cytotoxicity against these cell lines, indicating their relevance in cancer research. imrpress.comnanomedicine-rj.comuky.edu While direct IC50 values for Urdamycin E against these specific cell lines were not consistently available across all search results, the compound has been purified and tested on laboratory cultures of breast cancer cells, showing potential as a more potent mTOR inhibitor than Rapamycin (B549165). indiabioscience.org

Urdamycin E and its derivatives have been investigated for their activity against cervical cancer cell lines. Urdamycin V, a novel angucycline derivative, has shown the induction of p53-independent apoptosis in both HPV-positive and negative cervical cancer cell lines. nih.gov This apoptosis induction occurred via phosphorylation modulation in cell growth-regulating proteins along the mTORC2/Akt/p38/Erk pathway. nih.gov Urdamycin E itself has also been reported to induce apoptosis and autophagy in cancer cell lines, including those from cervical cancer. researchgate.netresearchgate.netresearchgate.netindiabioscience.org

Urdamycin A, a related angucycline, is reported to exhibit potent activity against murine L1210 leukemia cells. This suggests that other urdamycins, including Urdamycin E, may also possess activity against this leukemia cell line. Urdamycin B, another angucycline from Streptomyces fradiae, also exhibits anti-proliferative activity against mouse leukemia cells L1210. medchemexpress.com Early reports indicated that Urdamycin A and E isolated from Streptomyces fradiae Tü2717 had efficient cancer-killing activity, including against murine L1210 leukemia stem cells, although research was limited to preliminary studies at the time. researchgate.netrsc.org

Urdamycin E has shown cytotoxicity against other cancer cell lines, including prostate (PC-3), lung (NCI-H23), colon (HCT-15), stomach (NUGC-3), and renal (ACHN) cancers. mdpi.commdpi.com Cytotoxicity studies have indicated significant activity against various cancer cell lines, with GI50 values ranging from 0.019 to 0.104 µM. researchgate.net

| Cancer Type | Cell Line | Indicative Cytotoxicity (e.g., GI50 or IC50 range) | Source (Indicative) |

| Breast | MDA-MB-231 | Tested, potential mTOR inhibitor indiabioscience.org | indiabioscience.org |

| Breast | MCF-7 | Tested, potential mTOR inhibitor indiabioscience.org | indiabioscience.org |

| Cervical | SiHa | Apoptosis induction observed nih.gov | nih.gov |

| Cervical | C33a | Apoptosis induction observed nih.gov | nih.gov |

| Leukemia | L1210 | Reported activity (for related urdamycins) medchemexpress.comrsc.org | medchemexpress.comrsc.org |

| Prostate | PC-3 | Cytotoxicity reported mdpi.com | mdpi.com |

| Lung | NCI-H23 | Cytotoxicity reported mdpi.com | mdpi.com |

| Colon | HCT-15 | Cytotoxicity reported mdpi.commdpi.com | mdpi.commdpi.com |

| Stomach | NUGC-3 | Cytotoxicity reported mdpi.commdpi.com | mdpi.commdpi.com |

| Renal | ACHN | Cytotoxicity reported mdpi.commdpi.com | mdpi.commdpi.com |

| Various | Multiple | GI50 values 0.019–0.104 µM (Compound 1) researchgate.net | researchgate.net |

Urdamycin E induces programmed cell death in cancer cell lines through mechanisms involving the inactivation of the mTOR complex and the induction of apoptosis and autophagy. researchgate.netresearchgate.netresearchgate.netindiabioscience.orgnih.govacs.orgresearchgate.netscispace.com

Urdamycin E exerts its anticancer action by preventing the phosphorylation of the mTOR complex at Ser 2448 and Ser 2481, leading to the inactivation of both mTORC1 and mTORC2. researchgate.netresearchgate.netresearchgate.netnih.govacs.orgresearchgate.netscispace.comnih.gov This inactivation results in a significant reduction in the phosphorylation of major downstream regulators of mTORC1 (p70s6k and 4e-bp1) and mTORC2 (Akt), further confirming the complete inhibition of the mTOR pathway. researchgate.netresearchgate.netresearchgate.netnih.govacs.orgresearchgate.netscispace.com Urdamycin E is considered a novel mTOR inhibitor with a distinct mechanism of action compared to other inhibitors like Rapamycin. researchgate.netresearchgate.netresearchgate.netindiabioscience.orgnih.govacs.org

Beyond mTOR inhibition, Urdamycin E induces programmed cell death through both apoptosis and autophagy. researchgate.netresearchgate.netresearchgate.netindiabioscience.orgnih.govacs.orgresearchgate.netscispace.com Apoptosis induction has been observed in cervical cancer cells, even independently of p53 status, and involves phosphorylation modulation along the mTORC2/Akt/p38/Erk pathway. nih.gov Inhibition of Akt activation, a signaling protein involved in tumor progression and cell survival, also contributes to cancer cell death induced by Urdamycin E. indiabioscience.org

Some sources also suggest that the mechanism of action of urdamycins, including related compounds like urdamycin A, involves intercalation into DNA and inhibition of topoisomerases. vulcanchem.comwikipedia.orgresearchgate.netwikipedia.org DNA intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt DNA replication and transcription. wikipedia.orgresearchgate.net Topoisomerases are essential enzymes involved in DNA replication and organization, and their inhibition can lead to DNA damage and cell death. wikipedia.orgoncohemakey.com While the primary mechanism highlighted for Urdamycin E in recent studies is mTOR inhibition leading to apoptosis and autophagy, the potential for DNA intercalation and topoisomerase inhibition, characteristic of some angucyclines, may also contribute to its cytotoxic effects. rsc.orgvulcanchem.comwikipedia.orgoncohemakey.commdpi.comnih.govuah.es

Mechanisms of Programmed Cell Death Induction

Apoptosis Induction in Cancer Cells

Studies have shown that Urdamycin E induces apoptosis in various cancer cell lines nih.govresearchgate.netresearchgate.netacs.orgscispace.com. This programmed cell death is a critical mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer. The induction of apoptosis by Urdamycin E suggests its potential as an anti-cancer agent by directly promoting the demise of cancer cells nih.govresearchgate.net. Research on Urdamycin V, a related angucycline derivative also from Streptomyces sp. OA293, in cervical cancer cell lines (Siha and C33a) showed that treatment with the compound led to the activation of apoptotic protein markers, including PARP cleavage and Caspase 3 and 9 activations figshare.com. While this specific finding is for Urdamycin V, it supports the mechanism of apoptosis induction within the urdamycin class of compounds.

Autophagy Induction in Cancer Cells

In addition to apoptosis, Urdamycin E has also been found to induce autophagy in cancer cell lines nih.govresearchgate.netresearchgate.netacs.orgscispace.com. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Its role in cancer is complex and can be context-dependent, sometimes promoting survival and other times contributing to cell death. The induction of autophagy by Urdamycin E is another facet of its multifaceted impact on cancer cell fate nih.govresearchgate.net.

Inhibition of Cell Growth and Proliferation Pathways

A primary mechanism through which Urdamycin E exerts its anti-cancer effects is by targeting the mammalian Target of Rapamycin (mTOR) complex nih.govresearchgate.netresearchgate.netacs.orgscispace.comindiabioscience.org. The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and it is frequently hyperactivated in various cancers. Urdamycin E has been identified as a novel mTOR inhibitor nih.govresearchgate.netresearchgate.netacs.orgscispace.com.

Mammalian Target of Rapamycin (mTOR) Complex Inactivation

Urdamycin E achieves its anticancer action through the inactivation of the mTOR complex nih.govresearchgate.netresearchgate.netacs.orgscispace.com. The mTOR complex exists as two distinct multiprotein complexes, mTORC1 and mTORC2, which have different components, regulation, and downstream targets. Urdamycin E has been shown to affect both complexes nih.govresearchgate.netindiabioscience.org.

Urdamycin E prevents the phosphorylation of mTORC1 at the serine 2448 residue nih.govresearchgate.netresearchgate.netacs.orgscispace.com. Phosphorylation at Ser 2448 is considered a marker predictive of mTORC1 activation frontiersin.org. By inhibiting phosphorylation at this site, Urdamycin E directly interferes with the activation and function of mTORC1 nih.govresearchgate.netresearchgate.netacs.orgscispace.com.

Furthermore, Urdamycin E also prevents the phosphorylation of mTORC2 at the serine 2481 residue nih.govresearchgate.netresearchgate.netacs.orgscispace.com. Phosphorylation at Ser 2481 serves as a biomarker for intact mTORC2 and its activity frontiersin.orgresearchgate.net. The inhibition of Ser 2481 phosphorylation by Urdamycin E indicates its ability to inactivate the mTORC2 complex nih.govresearchgate.netresearchgate.netacs.orgscispace.com.

The dual inhibition of phosphorylation at both Ser 2448 (mTORC1) and Ser 2481 (mTORC2) highlights Urdamycin E's comprehensive inhibitory effect on the entire mTOR pathway nih.govresearchgate.netresearchgate.netacs.orgscispace.comindiabioscience.org.

The inactivation of mTORC1 and mTORC2 by Urdamycin E leads to a significant reduction in the phosphorylation of their major downstream regulators nih.govresearchgate.netresearchgate.netacs.orgscispace.com.

p70s6k and 4e-bp1: As downstream targets of mTORC1, the phosphorylation of p70 ribosomal S6 kinase (p70s6k) and eukaryotic translation initiation factor 4E-binding protein 1 (4e-bp1) is significantly reduced upon Urdamycin E treatment nih.govresearchgate.netresearchgate.netacs.orgscispace.com. This reduction in phosphorylation of p70s6k and 4e-bp1 confirms the effective inhibition of the mTORC1 pathway, impacting protein synthesis and cell growth regulated by mTORC1 nih.govresearchgate.netresearchgate.netacs.orgscispace.com.

Akt: Akt is a key downstream target of mTORC2. Urdamycin E treatment results in a significant reduction in the phosphorylation of Akt nih.govresearchgate.netresearchgate.netacs.orgscispace.comindiabioscience.org. mTORC2 phosphorylates Akt at Ser 473, which is necessary for full Akt activation frontiersin.orgnih.gov. The inhibition of Akt phosphorylation by Urdamycin E further confirms the complete inhibition of the mTOR pathway, particularly the mTORC2 branch, which is involved in cell survival and growth factor signaling nih.govresearchgate.netresearchgate.netacs.orgscispace.com.

These downstream effects collectively demonstrate that Urdamycin E effectively disrupts the signaling cascade controlled by both mTORC1 and mTORC2, leading to the observed anti-proliferative and pro-death effects in cancer cells nih.govresearchgate.netresearchgate.netacs.orgscispace.comindiabioscience.org.

Here is a summary of the phosphorylation inhibition data:

| Target Protein | Phosphorylation Site | Upstream Complex | Effect of Urdamycin E |

| mTOR | Ser 2448 | mTORC1 | Inhibition |

| mTOR | Ser 2481 | mTORC2 | Inhibition |

| p70s6k | (Phosphorylation) | mTORC1 | Significant Reduction |

| 4e-bp1 | (Phosphorylation) | mTORC1 | Significant Reduction |

| Akt | (Phosphorylation) | mTORC2 | Significant Reduction |

Note: The table above presents summarized research findings on the effect of Urdamycin E on the phosphorylation status of key proteins. Specific quantitative data (e.g., fold change, IC50 values) would require detailed experimental results from primary literature.

Comparative Analysis with Other mTOR Inhibitors (e.g., Rapamycin)

Research indicates that Urdamycin E functions as an inhibitor of the mechanistic target of rapamycin (mTOR) signaling pathway acs.orgindiabioscience.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival nih.govindiabioscience.org. Studies have demonstrated that Urdamycin E inhibits the phosphorylation of both mTORC1 and mTORC2 complexes at serine residues Ser 2448 and Ser 2481, respectively, leading to the inactivation of these complexes nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net.

Potential for Novel Binding Sites

The distinct inhibitory profile of Urdamycin E, particularly its ability to inactivate both mTORC1 and mTORC2, suggests a potentially different mechanism of action compared to Rapamycin acs.orgindiabioscience.orgresearchgate.netnih.govresearchgate.net. Studies indicate the possibility that the intracellular binding sites of Urdamycin E and Rapamycin are different indiabioscience.org. Urdamycin E is described as a novel mTOR inhibitor that employs a novel mechanism in mTOR pathway inhibition acs.orgresearchgate.netnih.govresearchgate.net. This potential for novel binding sites could contribute to its enhanced potency and broader inhibition of the mTOR pathway compared to Rapamycin.

Assessment Methodologies for Anticancer Activity

The in vitro anticancer activity of Urdamycin E and related compounds is typically assessed using various cell-based assays that measure the effect of the compound on cancer cell growth and viability mdpi.comresearchgate.netmdpi.comnih.govfigshare.comnih.gov.

Cytotoxicity Assays (e.g., MTT) and IC50 Determination

Cytotoxicity assays, such as the MTT assay, are commonly employed to evaluate the direct toxic effect of Urdamycin E on cancer cells mdpi.comfigshare.com. These assays measure cell metabolic activity as an indicator of viable cells. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition concentration (GI50) is determined from the dose-response curves generated by treating cancer cell lines with varying concentrations of Urdamycin E mdpi.comresearchgate.netmdpi.comnih.govfigshare.comnih.gov. The IC50 or GI50 value represents the concentration of the compound required to inhibit the growth or viability of the cancer cells by 50% mdpi.comnih.govfigshare.com. For example, Urdamycin E has shown significant cytotoxicity against various cancer cell lines with GI50 values in the low micromolar or nanomolar range mdpi.comnih.gov.

Data Table: Cytotoxicity of Urdamycin E against Selected Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Source |

| ACHN | Renal adenocarcinoma | 0.019–0.150 | mdpi.com |

| HCT-15 | Colon cancer | 0.019–0.150 | mdpi.com |

| MDA-MB-231 | Breast cancer | 0.019–0.150 | mdpi.com |

| NCI-H23 | Non-small-cell lung cancer | 0.019–0.150 | mdpi.com |

| NUGC-3 | Gastric cancer | 0.019–0.150 | mdpi.com |

| PC-3 | Prostate cancer | 0.019–0.150 | mdpi.com |

| KB | Oral epidermoid cancer | 0.092–15.46 µg/mL | mdpi.com |

| MCF-7 | Breast cancer | 0.092–15.46 µg/mL | mdpi.com |

| NCI-H187 | Retinoblastoma | 0.092–15.46 µg/mL | mdpi.com |

| Vero | African green monkey kidney | 0.092–15.46 µg/mL | mdpi.com |

Note: Some sources report values in µg/mL, which may require conversion for direct comparison with µM values.

Antimicrobial Activities

Beyond its anticancer potential, Urdamycin E and related angucyclines have demonstrated antimicrobial activities in vitro researchgate.netnih.govmdpi.comnih.govresearchgate.netmdpi.comnih.govrsc.orgcaymanchem.comnih.govresearchgate.net.

Antibacterial Spectrum

Urdamycin E has shown activity against a range of bacteria, particularly Gram-positive strains researchgate.netfigshare.comnih.govmdpi.comnih.govresearchgate.netmdpi.comnih.govcaymanchem.com. Studies have reported its effectiveness against Mycobacterium tuberculosis mdpi.commdpi.comrsc.org. Other bacteria against which urdamycins or closely related compounds have shown activity include Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus - MRSA) researchgate.netnih.govnih.govmdpi.comnih.govresearchgate.netmdpi.comnih.govcaymanchem.comresearchgate.net. Some research also indicates activity against Enterococcus faecalis mdpi.commdpi.com and certain Gram-negative bacteria like Pseudomonas aeruginosa figshare.comresearchgate.netnih.govresearchgate.net. Minimum Inhibitory Concentration (MIC) values have been reported for Urdamycin E and other angucyclines against various bacterial strains nih.govmdpi.comresearchgate.netmdpi.comnih.gov.

Data Table: Antibacterial Activity of Urdamycin E and Related Angucyclines against Selected Bacteria

| Compound Name | Bacterial Strain | MIC (µg/mL) | Source |

| Urdamycin E (28) | B. subtilis KCTC 1021 | 8–64 | mdpi.com |

| Urdamycin E (28) | Micrococcus luteus KCTC 1915 | 8–64 | mdpi.com |

| Urdamycin E (28) | S. aureus KCTC 1927 | 8–64 | mdpi.com |

| Urdamycin E (240) | Mycobacterium tuberculosis | Potent Inhibitor | mdpi.comrsc.org |

| Urdamycin A | B. subtilis | Active (1 mg/ml disc assay) | caymanchem.com |

| Urdamycin A | Arthrobacter strains | Active (1 mg/ml disc assay) | caymanchem.com |

| Urdamycin A | Streptomyces strains | Active (1 mg/ml disc assay) | caymanchem.com |

| Urdamycin V | Staphylococcus aureus (MTCC 740) | Inhibited growth | figshare.com |

| Urdamycin V | Streptococcus pyogenes (ATCC 19615) | Inhibited growth | figshare.com |

| Angucycline (e.g., Compound 5) | S. aureus (ATCC 25923) | 1.8 | nih.gov |

Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis)

Urdamycin E exhibits selective antimicrobial activity, particularly against Gram-positive bacteria. Studies have reported strong antibacterial activity against strains such as Bacillus subtilis. For instance, Urdamycin W, a derivative of Urdamycin E, showed potent activity against Bacillus subtilis (KCTC 1021) with a Minimum Inhibitory Concentration (MIC) value of 8.0 µg/mL. mdpi.com Urdamycin A, another related compound, is also active against Bacillus subtilis. medkoo.comcaymanchem.com Urdamycin V, also purified from a Streptomyces strain, demonstrated activity against Streptococcus pyogenes and Staphylococcus aureus, with MIC values of 60 µg/mL and 55 µg/mL, respectively. figshare.com

Reported MIC values for Urdamycin E and related compounds against select Gram-positive bacteria:

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

| Urdamycin E | Bacillus subtilis | 8.0 | vulcanchem.com |

| Urdamycin V | Streptococcus pyogenes | 60 | figshare.com |

| Urdamycin V | Staphylococcus aureus | 55 | figshare.com |

| Urdamycin W | Bacillus subtilis | 8.0 | mdpi.com |

Reported Activity against Gram-Negative Bacteria

While Urdamycin E and related compounds primarily show potent activity against Gram-positive bacteria, some sources indicate activity against Gram-negative bacteria as well. ontosight.ai However, other studies on related compounds like Urdamycin A specifically note activity against Gram-positive bacteria but not against certain Gram-negative strains like Escherichia coli in disc assays. medkoo.comcaymanchem.com Further research may be needed to fully characterize Urdamycin E's spectrum of activity against a wide range of Gram-negative pathogens.

Mechanisms of Bacterial Inhibition

The mechanisms by which urdamycins exert their antibacterial effects have been investigated. Studies suggest that Urdamycin A, a closely related analog, may target bacterial ribosomes, thereby interfering with protein synthesis. Additionally, disruption of bacterial cell wall synthesis has been proposed as a mechanism for the antibacterial activity of Urdamycin A, which is particularly crucial for the survival of Gram-positive bacteria. General mechanisms of antibacterial action for natural compounds can also include altering cell membrane permeability and inhibiting bacterial metabolism or nucleic acid synthesis. mdpi.com

Antifungal Spectrum

The antifungal spectrum of Urdamycin E is less extensively documented compared to its antibacterial activity. Some studies on related angucycline antibiotics provide insights. For example, Urdamycin A was reported as not active against the fungus Saccharomyces cerevisiae in a disc assay. medkoo.comcaymanchem.com Urdamycin B is mentioned as effectively inhibiting fungi. medchemexpress.com Other angucycline glycosides have shown weak antifungal activities against certain fungal species, such as Candida parapsilosis and Cryptococcus neoformans. mdpi.com While Streptomyces strains are known producers of antifungal compounds, specific data on the antifungal activity of Urdamycin E itself against a broad spectrum of fungi appears limited in the provided sources. researchgate.net

Assessment Methodologies for Antimicrobial Activity

Preclinical assessment of the antimicrobial activity of compounds like Urdamycin E typically employs standardized in vitro methodologies to determine their efficacy against target microorganisms.

Disc Diffusion Assays

Disc diffusion assays are a common culture-based microbiology technique used to screen biological materials and drug candidates for antibacterial activity. wikipedia.org This method involves inoculating the surface of an agar (B569324) plate with the test bacterium and placing paper disks containing the compound of interest onto the agar. wikipedia.orgijmrhs.com After incubation, the presence and size of a clear area around the disk, known as the zone of inhibition, indicate the compound's ability to inhibit bacterial growth. wikipedia.org This method has been used to assess the antibacterial activity of urdamycins against both Gram-positive and Gram-negative bacteria. caymanchem.comuky.eduuni-saarland.de

Minimum Inhibitory Concentration (MIC) Determination

Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of a chemical agent that prevents visible in vitro growth of bacteria or fungi. idexx.dkwikipedia.org MIC testing provides a quantitative measure of an antimicrobial compound's potency. idexx.dkwikipedia.org The MIC is typically determined by preparing a dilution series of the compound, inoculating with the microorganism, and incubating. wikipedia.org The lowest concentration in the series that shows no visible growth is the MIC. wikipedia.org This method is widely used in drug discovery and diagnostic laboratories to determine the concentration of an antibiotic required to inhibit the growth of a specific microbial strain. idexx.dkwikipedia.org MIC values for Urdamycin E and related urdamycins against various bacterial strains have been reported. mdpi.comfigshare.comvulcanchem.com

Molecular Interactions and Cellular Effects of Urdamycin E

Target Identification and Validation within Cellular Contexts

Key to understanding Urdamycin E's mechanism of action is the identification of its direct molecular targets. Studies have pointed to the mechanistic target of rapamycin (B549165) (mTOR) complex as a primary target.

Direct Binding to mTOR Complexes

Urdamycin E has been shown to inactivate the mTOR complex. This inactivation is achieved by preventing phosphorylation at specific serine residues: Ser 2448 in mTORC1 and Ser 2481 in mTORC2. researchgate.netacs.orgnih.govacs.orgresearchgate.netfrontiersin.org This indicates a direct interaction or a mechanism that interferes with the phosphorylation machinery of both mTOR complexes. Unlike Rapamycin, which primarily targets mTORC1, Urdamycin E demonstrates the ability to inactivate both mTORC1 and mTORC2. indiabioscience.org This suggests that Urdamycin E may have different intracellular binding sites compared to Rapamycin. indiabioscience.org

Effects on Downstream Signaling Cascades

The inhibition of mTORC1 and mTORC2 by Urdamycin E leads to a significant reduction in the phosphorylation of their major downstream regulators. For mTORC1, this includes p70s6k and 4e-bp1. researchgate.netacs.orgnih.govacs.org Hypophosphorylated 4E-BPs bind avidly to eIF4E, thereby inhibiting translation initiation. researchgate.net The inhibition of mTORC2 activity by Urdamycin E results in the complete inhibition of Akt activation, a key signaling protein involved in tumor progression and cell survival. indiabioscience.org This comprehensive inhibition of downstream effectors further confirms the complete inhibition of the mTOR pathway by Urdamycin E. researchgate.netacs.orgnih.govacs.org The observed apoptosis induction has been linked to phosphorylation modulation in cell growth-regulating proteins within the mTORC2/Akt/p38/Erk pathway. researchgate.net

Cellular Response Mechanisms to Urdamycin E Exposure

Exposure of cancer cells to Urdamycin E triggers several cellular response mechanisms, notably the induction of programmed cell death and the modulation of cellular metabolism and growth processes.

Induction of Programmed Cell Death Pathways

Urdamycin E has been observed to induce programmed cell death in cancer cell lines. researchgate.netacs.orgnih.govacs.org This occurs through the induction of both apoptosis and autophagy. researchgate.netacs.orgnih.govacs.orgindiabioscience.org Apoptosis, a programmed process of cell dismantling, and autophagy, a process involving the degradation and recycling of cellular components, both contribute to the anticancer action of Urdamycin E. researchgate.netacs.orgnih.govacs.orgindiabioscience.org Studies on Urdamycin V, a novel angucycline derivative from Streptomyces sp. OA293, also showed induction of p53-independent apoptosis in cervical cancer cell lines, mediated via phosphorylation modulation in proteins along the mTORC2/Akt/p38/Erk pathway. tandfonline.com This suggests a potential shared mechanism for programmed cell death induction among urdamycins.

Modulation of Cellular Metabolism and Growth Processes

The inactivation of the mTOR complex by Urdamycin E has profound effects on cellular metabolism and growth. The mTOR pathway is a central regulator of mammalian metabolism and physiology, with critical roles in cell growth, proliferation, and survival. frontiersin.orgwikipedia.org By inhibiting both mTORC1 and mTORC2, Urdamycin E disrupts the signaling cascades that promote cell growth and proliferation. researchgate.netacs.orgnih.govacs.org This leads to a significant reduction in the phosphorylation of key downstream regulators involved in protein synthesis (p70s6k, 4e-bp1) and cell survival (Akt), ultimately inhibiting cell growth and promoting cell death. researchgate.netacs.orgnih.govacs.orgindiabioscience.org

Data Table: Effects of Urdamycin E on Key Signaling Proteins

| Protein Target/Regulator | Effect of Urdamycin E | Specific Site/Mechanism | Relevant mTOR Complex |

| mTORC1 | Inactivation | Prevents phosphorylation at Ser 2448 | mTORC1 |

| mTORC2 | Inactivation | Prevents phosphorylation at Ser 2481 | mTORC2 |

| p70s6k | Reduced phosphorylation | Downstream of mTORC1 | mTORC1 |

| 4e-bp1 | Reduced phosphorylation | Downstream of mTORC1 | mTORC1 |

| Akt | Complete inhibition of activation | Downstream of mTORC2 | mTORC2 |

Comparative Molecular Mechanisms with Other Angucyclines

Urdamycin E belongs to the angucycline family, a large and diverse group of natural products produced primarily by Streptomyces bacteria, many of which exhibit significant bioactivity, including antibiotic and anticancer effects. researchgate.netnih.gov While angucyclines share a common tetracyclic benz[a]anthraquinone carbon frame, variations in tailoring enzymes, such as oxidoreductases and glycosyltransferases, lead to diverse structural modifications and potentially different mechanisms of action. researchgate.netnih.govcore.ac.uk

Early studies on angucyclines like Urdamycin A and E reported efficient cancer-killing and antimicrobial activity, though their mechanisms were not fully understood until more recent studies provided insights into the inhibition of prominent signal pathways. researchgate.net For instance, Urdamycin A has been reported to inhibit bacterial ribosomes and induce apoptosis in cancer cells through the generation of reactive oxygen species and disruption of mitochondrial function, as well as inhibiting topoisomerase II.

Compared to Rapamycin, a well-known mTOR inhibitor, Urdamycin E demonstrates a broader inhibition profile by targeting both mTORC1 and mTORC2, whereas Rapamycin primarily affects mTORC1. indiabioscience.orgwikipedia.org This difference in target engagement suggests that Urdamycin E employs a novel mechanism in mTOR pathway inhibition compared to Rapamycin. researchgate.netacs.orgnih.govacs.org

Another angucycline, Saquayamycin B1, has been shown to suppress proliferation, invasion, and migration in colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway. mdpi.com While the PI3K/AKT pathway is upstream and interconnected with mTOR signaling, the specific points of intervention may differ between various angucyclines.

Studies comparing tailoring enzymes involved in the biosynthesis of different angucyclines, such as those in the urdamycin, landomycin, and jadomycin (B1254412) pathways, reveal functional divergence that leads to structural diversity and potentially varied biological activities. core.ac.uk Although a comprehensive comparative analysis of the exact molecular binding sites and downstream effects of all angucyclines is complex due to their structural diversity, the research on Urdamycin E highlights the potential for angucyclines to act as potent inhibitors of crucial cellular pathways like mTOR, offering novel mechanisms compared to existing inhibitors.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Naturally Occurring Urdamycin E Analogues

Nature provides a range of urdamycin analogues, often isolated from Streptomyces species. These compounds share the core angucycline structure but differ in their glycosylation patterns or modifications to the aglycone.

Urdamycin V: A Novel Natural Derivative

Urdamycin V is a recently identified novel angucycline derivative isolated from Streptomyces sp. OA293. nih.govtandfonline.comacs.orgresearchgate.net Structural studies of Urdamycin V revealed the presence of an angucycline-type four-ringed benz[a]anthracene and a sulfur group. researchgate.nettandfonline.com Research indicates that Urdamycin V can induce p53-independent apoptosis in cervical cancer cell lines, regardless of their HPV status. tandfonline.comtandfonline.com This apoptosis induction occurs via phosphorylation modulation in cell growth-regulating proteins along the mTORC2/Akt/p38/Erk pathway. tandfonline.comtandfonline.com Urdamycin V also exhibits selective inhibitory activity against Gram-positive human pathogens, including Streptococcus pyogenes and Staphylococcus aureus. tandfonline.comtandfonline.com

Urdamycin W: 12b-Desrhodinosyl Urdamycin E

Urdamycin W is a natural angucycline glycoside isolated from the marine-derived bacterium Streptomyces ardesiacus. nih.govresearchgate.net Its structure was determined to be 12b-desrhodinosyl urdamycin E, indicating the absence of the L-rhodinose sugar moiety at the C-12b position compared to Urdamycin E. nih.govresearchgate.netresearchgate.net Spectroscopic data, particularly 1H and 13C NMR, were crucial in elucidating its structure, highlighting the missing signals corresponding to the sugar moiety at C-12b. nih.gov Urdamycin W has shown significant cytotoxicity against several tested cancer cell lines. researchgate.net

Engineered and Semisynthetic Urdamycin Analogues

Genetic engineering and chemical synthesis techniques have been employed to generate novel urdamycin analogues with altered structures, aiming to improve their pharmacological properties.

Urdamycin X: A Polyketide-Modified Analogue from Mutants

Urdamycin X is an analogue produced by Streptomyces fradiae mutants with disruptions in the urdQ and urdR genes, which encode a dTDP-hexose-3,4-dehydratase and a dTDP-hexose-4-ketoreductase, respectively. nih.govresearchgate.net These mutations lead to changes in the polyketide structure of the compound. nih.govresearchgate.net Urdamycin X features a saturated ring B with hydroxyl groups at C-4a and C-12b, a contrast to the aromatic ring B found in Urdamycin E. This structural alteration is a result of disruptions in the UrdQ and UrdR enzymes, leading to incomplete glycosylation. The structure of Urdamycin X has been elucidated using NMR spectroscopy. nih.govresearchgate.net

Manipulating Glycosylation through Engineered Glycosyltransferases

Glycosyltransferases (GTs) play a critical role in attaching sugar moieties to the aglycone, a process that significantly impacts the biological activity of angucyclines like urdamycin E. oup.compnas.orgresearchgate.net Engineering urdamycin glycosyltransferases has proven effective in altering and broadening their substrate specificity, leading to the generation of new compounds. oup.compnas.orgnih.gov Studies involving gene inactivation and expression experiments on the urdamycin biosynthetic gene cluster in Streptomyces fradiae have helped to determine the function of specific GT genes, such as urdGT1a, urdGT1b, and urdGT1c. researchgate.net For instance, inactivation of urdGT1a primarily resulted in the accumulation of Urdamycin B, which lacks the terminal D-olivose in its trisaccharide chain and exhibits reduced bioactivity compared to Urdamycin A. researchgate.net Co-expression of different urdamycin GTs has also led to the production of novel urdamycin derivatives with altered glycosylation patterns. researchgate.net The relaxed substrate specificity of some GTs from other pathways, like the landomycin pathway, has also been exploited in combinatorial biosynthesis approaches to create hybrid antibiotics with novel glycosylation. researchgate.netnih.govnih.gov

Elucidating Structure-Activity Relationships for Urdamycin E and its Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of urdamycin E and its derivatives influence their biological activities. These studies help identify key structural features responsible for potency and selectivity, guiding the development of new, more effective analogues.

Role of Specific Sugar Moieties in Bioactivity